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Abstract

Trehalose, a non-reducing disaccharide composed of two a,a-1,1-linked glucose units, is a
molecule of significant interest due to its remarkable protective properties and diverse
biological functions. It is found across a wide array of organisms, from bacteria and fungi to
invertebrates and plants, where it plays a crucial role in survival under extreme environmental
stress. This technical guide provides a comprehensive overview of the natural occurrence of
trehalose, its multifaceted biological roles, and detailed methodologies for its study. It is
intended to serve as a valuable resource for researchers in molecular biology, biotechnology,
and pharmacology, particularly those involved in drug development and formulation.

Natural Occurrence of Trehalose

Trehalose is synthesized by a vast range of organisms as a protective agent against various
environmental insults, including desiccation, extreme temperatures, osmotic stress, and
oxidative stress.[1][2] Notably, while prevalent in many life forms, trehalose is not synthesized
by mammals, although they possess the enzyme trehalase to hydrolyze it.[3] The accumulation
of trehalose is a key strategy for anhydrobiosis ("life without water"), allowing organisms to
withstand prolonged periods of dehydration.[4]
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Quantitative Data on Trehalose Concentration

The intracellular concentration of trehalose can vary significantly depending on the organism
and the presence of environmental stressors. Under normal conditions, trehalose levels are
often low, but they can increase dramatically upon stress induction. The following table
summarizes representative trehalose concentrations found in various organisms under different

conditions.
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] TissuelCell o Trehalose
Organism Condition . Reference(s)
Type Concentration
Bacteria
o ) 0.6 M NacCl 326 mM
Escherichia coli Whole cells ) ) [5]
(osmotic stress) (intracellular)
Arthrobacter ~2 mM T6P
Whole cells No salt stress [6]
aurescens (precursor)
Fungi
_ Marked increase
Saccharomyces Exponential Heat shock
o from very low [7]
cerevisiae phase cells (42°C)
levels
Saccharomyces Exponential 1 M NacCl 55-65 mM ]
cerevisiae phase cells (osmotic stress) (intracellular)
Saccharomyces ] <1% to >25% of
o Stationary phase  No stress ) [9]
cerevisiae cell dry weight
_ Marked increase
] ) Exponential Heat shock
Candida albicans from very low [10]
phase cells (42°C)
levels
Aspergillus Heat shock )
) Hyphae ~50-fold increase  [4]
fumigatus (50°C, 1h)
Pleurotus i
Mycelia No stress (28°C)  ~72.85mg/g FW  [11]
ostreatus
Pleurotus ) Heat stress ~153.16 mg/g
Mycelia [11]
ostreatus (40°C) FW
Insects
General Hemolymph Normal 5 to 50 mM [12]
Plants
Selaginella Dehydrated Desiccation Up to 12.5% of [13]
lepidophylla tissue dry weight
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(Resurrection
Plant)

Biological Roles and Mechanisms of Action

Trehalose's unique physicochemical properties underpin its diverse biological functions, which
extend beyond simple energy storage.

Anhydrobiosis and Stress Protection

The most well-documented role of trehalose is its ability to protect cells and their components
from damage induced by environmental stress.

Desiccation and Freezing: During dehydration, trehalose is thought to replace water
molecules, forming hydrogen bonds with proteins and lipids. This "water replacement
hypothesis" suggests that trehalose maintains the native conformation of biomolecules and
the integrity of membranes in the absence of water.[14]

Vitrification: At high concentrations, trehalose can form a glassy, amorphous solid state
known as a "glass" or "vitrified state.” This process of vitrification is believed to physically
entrap and protect cellular structures, slowing down degradative chemical reactions.[15]

Temperature Stress: Trehalose accumulation is a common response to both heat and cold
stress. It helps to stabilize proteins against thermal denaturation and prevents the fusion of
membranes at extreme temperatures.[10][16]

Oxidative Stress: Trehalose has been shown to protect cells from damage by reactive
oxygen species (ROS). It can act as a scavenger of free radicals, thereby reducing oxidative
damage to proteins and lipids.[17]

Protein and Membrane Stabilization

Trehalose is an exceptionally effective stabilizer of proteins and lipid membranes.

e Protein Stabilization: Trehalose is preferentially excluded from the surface of proteins,
leading to a phenomenon known as "preferential hydration." This thermodynamically
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unfavorable exclusion forces the protein to remain in a more compact, folded state. It also
raises the denaturation temperature of proteins.[18][19][20]

 Membrane Stabilization: Trehalose interacts with the polar head groups of phospholipids in
membranes, maintaining their proper spacing and preventing phase transitions from a liquid
crystalline to a gel state during dehydration or freezing. This preserves membrane fluidity
and prevents leakage upon rehydration.[21][22][23]

Carbon Source and Transport Sugar

In many organisms, trehalose serves as a readily available source of energy and carbon. In
insects, it is the primary sugar found in the hemolymph and is crucial for flight metabolism.[12]
[24]

Signaling Molecule

The precursor to trehalose, trehalose-6-phosphate (T6P), has emerged as a critical signaling
molecule in plants and yeast, linking cellular carbon status to growth and development.

o Regulation of Glycolysis (Yeast): In Saccharomyces cerevisiae, T6P acts as a potent
allosteric inhibitor of hexokinase II, the first enzyme in the glycolytic pathway. This inhibition
prevents an uncontrolled influx of glucose into glycolysis, which could lead to a toxic
accumulation of sugar phosphates.[4][25]

o Growth and Development (Plants): In plants like Arabidopsis thaliana, T6P levels correlate
with sucrose availability and regulate developmental processes such as flowering time and
root branching. It does so by inhibiting the energy-sensing kinase SnRK1 and potentially
activating the TOR kinase pathway, thereby promoting growth when sugar is abundant.[13]
[26][27][28]

Experimental Protocols

This section provides detailed methodologies for the extraction, quantification, and functional
analysis of trehalose.

Extraction of Trehalose

3.1.1. From Yeast and Fungal Cells
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This protocol is adapted for the extraction of trehalose from yeast and fungal mycelia.

Harvest Cells: Harvest approximately 30 mg of hyphae or 1077 conidia by centrifugation.

o Washing: Wash the cell pellet with ice-cold distilled water to remove external sugars and
centrifuge again.

o Extraction: Resuspend the pellet in 1 mL of distilled water in a microcentrifuge tube.

e Heat Lysis: Incubate the suspension at 95-98°C for 3.5 hours to lyse the cells and inactivate
degradative enzymes.[4]

» Acidification and Neutralization: Add 1 M acetic acid and 0.2 M sodium acetate to the lysate.

 Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes to pellet
cell debris.

o Collection: Carefully collect the supernatant, which contains the extracted trehalose, for
quantification.

3.1.2. From Insect Hemolymph

This protocol is designed for the extraction and preparation of trehalose from insect
hemolymph.

Hemolymph Collection: Collect 1-2 pL of hemolymph from larvae or adult insects.

o Alkaline Heat Treatment: Add the hemolymph to 25 pL of 0.25 M Na2CO3 in a PCR tube and
incubate at 95°C for 2 hours. This step denatures proteins.[1]

» Neutralization: Cool the sample to room temperature and add 8 pL of 1 M acetic acid to bring
the pH to approximately 5.2.

o Buffering: Add 66 pL of 0.25 M sodium acetate (pH 5.2).

 Clarification: Centrifuge the sample to pellet any precipitate. The supernatant is ready for
analysis.
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3.1.3. From Plant Tissues
This protocol is suitable for extracting trehalose from plant material.

o Sample Preparation: Freeze 0.1 g of plant tissue in liquid nitrogen and grind to a fine powder
using a mortar and pestle.

» Ethanol Extraction: Add the powdered tissue to 2 mL of 80% ethanol and boil for a few
minutes.[14]

o Evaporation: Evaporate the ethanol extract at 60°C.

o Resuspension and Sucrose Hydrolysis: Dissolve the residue in 5 mL of 5 mM H2S04 and
heat in a boiling water bath for 60 minutes to hydrolyze any sucrose, which can interfere with
some quantification methods.

o Neutralization and Clarification: Adjust the pH to 7.0, centrifuge at 10,000 x g for 10 minutes,
and filter the supernatant.

e Final Preparation: Evaporate the solution and redissolve the residue in a known volume of
distilled water for analysis.

Quantification of Trehalose

3.2.1. Enzymatic Assay
This method relies on the specific hydrolysis of trehalose to glucose, which is then quantified.
o Reaction Setup: In a 96-well plate, add 20 pL of the trehalose extract or standard.

o Control: Prepare a parallel set of reactions without the addition of trehalase to measure pre-
existing glucose in the sample.

o Trehalase Digestion: To the sample wells, add 0.05 U/mL of trehalase and incubate overnight
at 37°C.[4]

e Glucose Quantification: Use a commercial glucose oxidase/peroxidase or
hexokinase/G6PDH-based assay kit to measure the amount of glucose in both the trehalase-

© 2025 BenchChem. All rights reserved. 7/16 Tech Support


https://jjbs.hu.edu.jo/files/v6n2/paper%20number%2010m.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC2897364/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12054348?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

treated and control wells.

o Calculation: The concentration of trehalose is calculated from the difference in glucose
concentration between the trehalase-treated and control samples, accounting for the 1:2
molar ratio of trehalose to glucose.

3.2.2. High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)

This method separates and quantifies trehalose based on its refractive index.

Instrumentation: Use an HPLC system equipped with a carbohydrate analysis column and a
refractive index detector.

» Mobile Phase: A common mobile phase is an isocratic mixture of acetonitrile and water (e.g.,
85:15 v/v).[14]

o Sample Injection: Inject a filtered aliquot of the trehalose extract.

o Detection: Monitor the refractive index of the eluent. The retention time of trehalose should
be determined using a pure standard.

e Quantification: Generate a standard curve by injecting known concentrations of trehalose
and use this to determine the concentration in the samples based on peak area.

Assessment of Protein Stability using Differential
Scanning Calorimetry (DSC)

DSC measures the heat changes that occur in a protein solution as it is heated, allowing for the
determination of its thermal stability.

o Sample Preparation: Prepare solutions of the protein of interest (e.g., lysozyme or
myoglobin) with and without various concentrations of trehalose in a suitable buffer.

o DSC Measurement: Place the protein solutions in hermetic aluminum pans and load them
into a differential scanning calorimeter.[9][18]

e Temperature Program:
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o Cool the samples at a rate of 30°C/min from 25°C to -130°C.

o Heat the samples at a rate of 10°C/min to 98°C.

» Data Analysis: Analyze the resulting thermogram to determine the denaturation temperature
(Td), which is the peak of the endothermic transition corresponding to protein unfolding. An
increase in Td in the presence of trehalose indicates stabilization.

Assessment of Membrane Integrity using a Liposome
Leakage Assay

This assay measures the ability of trehalose to prevent leakage from lipid vesicles (liposomes)
upon stress, such as dehydration-rehydration or freeze-thawing.

e Liposome Preparation: Prepare liposomes encapsulating a self-quenching fluorescent dye,
such as calcein, at a high concentration.[21][23]

» Removal of External Dye: Separate the calcein-loaded liposomes from the unencapsulated
dye using size-exclusion chromatography.

» Stress Application:
o Divide the liposome suspension into control and experimental groups.
o Add trehalose to the experimental group.
o Subiject the liposomes to the desired stress (e.g., freeze-drying followed by rehydration).

e Fluorescence Measurement: Measure the fluorescence of the liposome suspensions before
and after the stress treatment using a fluorometer.

» Data Analysis: Leakage of calcein from the liposomes results in its dilution and a
corresponding increase in fluorescence. The percentage of leakage can be calculated
relative to the maximum fluorescence achieved by lysing the liposomes with a detergent
(e.g., Triton X-100). A lower fluorescence increase in the trehalose-treated group indicates
membrane stabilization.
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Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key
signaling pathways and experimental workflows related to trehalose.

Signaling Pathways

Regulation of Glycolysis in Yeast
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Regulation of yeast glycolysis by trehalose-6-phosphate.
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Simplified T6P signaling network in Arabidopsis.

Experimental Workflows
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Workflow: Yeast Heat Shock Survival Assay
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Experimental workflow for a yeast thermotolerance assay.
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Workflow: Liposome Leakage Assay for Cryoprotection
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Workflow for assessing cryoprotection of membranes.
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Conclusion

Trehalose is a remarkably versatile molecule with profound implications for cellular survival and
regulation. Its ability to stabilize proteins and membranes under conditions of extreme stress
has made it a subject of intense research and a valuable component in various
biotechnological and pharmaceutical applications, including the preservation of biologics and
the development of artificial tears. Furthermore, the discovery of the signaling roles of its
precursor, T6P, has opened new avenues for understanding the intricate networks that govern
metabolism and development in organisms from yeast to plants. The methodologies and data
presented in this guide offer a robust framework for researchers to further explore the
fascinating biology of trehalose and harness its potential in scientific and therapeutic contexts.

Need Custom Synthesis?
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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